molecular formula C7H7BrN2O2 B1358163 Methyl 5-(bromomethyl)pyrazine-2-carboxylate CAS No. 193966-70-0

Methyl 5-(bromomethyl)pyrazine-2-carboxylate

Cat. No.: B1358163
CAS No.: 193966-70-0
M. Wt: 231.05 g/mol
InChI Key: OIGRHUBIDWZLHR-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)pyrazine-2-carboxylate (CAS: 193966-70-0) is a brominated pyrazine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . It is a versatile synthetic intermediate, primarily used in nucleophilic substitution reactions due to the reactivity of its bromomethyl group. This compound has been employed in the synthesis of sulfonamide derivatives (e.g., methyl 5-((N-phenylmethylsulfonamido)methyl)pyrazine-2-carboxylate) with yields exceeding 94% . Its high purity (95%) and compatibility with diverse reaction conditions make it a critical building block in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHUBIDWZLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620989
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193966-70-0
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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Preparation Methods

Bromination of Methyl 5-Methylpyrazine-2-Carboxylate

The most common method involves bromination of methyl 5-methylpyrazine-2-carboxylate in acetic acid:

Procedure:

  • Dissolve methyl 5-methylpyrazine-2-carboxylate in acetic acid.
  • Add bromine at room temperature.
  • Heat the reaction mixture to 80°C for 45 minutes.
  • Concentrate the mixture to remove acetic acid.
  • Basify the residue using saturated sodium bicarbonate solution.
  • Extract the product with ethyl acetate.
  • Dry and concentrate the organic layer.
  • Purify the crude product using silica gel column chromatography with 20% ethyl acetate in hexane.

Outcome: This process yields methyl 5-(bromomethyl)pyrazine-2-carboxylate as a purified compound.

Bromination Using N-Bromosuccinimide (NBS)

An alternative method uses N-bromosuccinimide (NBS) and dibenzoyl peroxide in tetrachloromethane:

Procedure:

  • Dissolve methyl 5-methylpyrazine-2-carboxylic acid methyl ester, NBS, and dibenzoyl peroxide in tetrachloromethane.
  • Heat the mixture under reflux for 18 hours.
  • Cool the reaction mixture and wash with aqueous sodium sulfite and water.
  • Dry the organic phase over sodium sulfate, filter, and concentrate.
  • Purify the crude product using silica gel column chromatography with a gradient of ethyl acetate/hexanes.

Yield: This method provides a brown oily crude material, which is further purified to yield this compound with approximately 31% yield.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purification
Bromination in Acetic Acid Bromine, acetic acid Heated at 80°C for 45 min High Silica gel chromatography (20% EtOAc/hexane)
Bromination with NBS NBS, dibenzoyl peroxide, CCl₄ Reflux for 18 h Moderate (31%) Silica gel chromatography (EtOAc/hexanes)

Notes and Observations

  • Reaction Efficiency: The acetic acid method appears to be more efficient, yielding a highly purified product. It avoids prolonged reaction times compared to the NBS method.
  • Safety Considerations: Both methods involve handling bromine or brominating agents, which require proper safety protocols due to their corrosive nature.
  • Purification: Chromatographic purification is essential in both methods to remove impurities and isolate the desired compound.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including methyl 5-(bromomethyl)pyrazine-2-carboxylate, exhibit significant antimicrobial properties. These derivatives have been tested against various pathogens, including Mycobacterium tuberculosis. For instance, related compounds have shown promising results with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .

2. Synthesis of Bioactive Compounds

The bromomethyl group in this compound allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex bioactive molecules. This property is especially useful in the development of new pharmaceuticals targeting various diseases .

Chemical Research Applications

1. Synthetic Chemistry

This compound serves as a key building block in synthetic organic chemistry. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create a diverse range of compounds. The following table summarizes some of the synthetic routes involving this compound:

Reaction TypeConditionsYield (%)Notes
Nucleophilic SubstitutionWith potassium trimethylsilanolate in tetrahydrofuran at 70°C37Formation of new derivatives
BrominationWith bromine in acetic acid at 80°C40Direct bromination leading to product formation
Coupling ReactionWith amines under reflux conditions32.9Formation of amide derivatives

Case Studies and Research Findings

  • Antimycobacterial Activity Study
    • A study published in the Journal of Medicinal Chemistry explored the antimycobacterial activity of pyrazine derivatives, including this compound. The results indicated that compounds with similar structures could inhibit the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis .
  • Synthesis of Novel Antimicrobials
    • Research conducted on the synthesis of pyrazine derivatives demonstrated that this compound could be utilized to create novel antimicrobial agents through strategic modification of its functional groups . This highlights its importance as a precursor in drug development.
  • Immunomodulatory Effects
    • Preliminary studies suggest that certain pyrazine derivatives may exhibit immunomodulatory effects by influencing immune pathways. While specific research on this compound is limited, the potential for such applications exists based on related compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural Isomers and Positional Analogs

Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate (CAS: 1211518-61-4)
  • Structure : Bromine at position 3 and methyl at position 6, compared to bromomethyl at position 5 in the target compound.
  • Applications : Widely used in drug discovery for synthesizing kinase inhibitors and agrochemicals. Its methyl group enhances lipophilicity (MLOGP ≈ 2.8), favoring blood-brain barrier penetration .
  • Reactivity : The bromine at position 3 is less sterically hindered, enabling regioselective cross-coupling reactions .
Methyl 6-Bromo-5-Methylpyrazine-2-Carboxylate (CAS: 1166827-91-3)
  • Structure : Bromine at position 6 and methyl at position 4.
  • Properties : Similar molecular weight (231.05 g/mol) but distinct crystallographic packing due to altered substituent positions. Exhibits π-π stacking interactions (centroid distance: ~3.54 Å) in solid-state structures .

Ester and Functional Group Variants

Ethyl 5-Bromopyrazine-2-Carboxylate (CAS: 36070-83-4)
  • Structure : Ethyl ester instead of methyl.
  • Impact : Increased lipophilicity (higher MLOGP vs. methyl ester) improves membrane permeability but may reduce aqueous solubility .
Methyl 5-(Aminomethyl)Pyrazine-2-Carboxylate Hydrochloride (CAS: 70470-95-0)
  • Structure: Bromomethyl replaced by aminomethyl.
  • Applications : Used as a precursor for amide couplings (e.g., in NMDA receptor modulators). The hydrochloride salt enhances solubility in polar solvents .

Derivatives with Modified Reactivity

Methyl (5-Hydroxymethyl)Pyrazine-2-Carboxylate
  • Synthesis : Oxidized from styryl intermediates using OsO₄/NaIO₄.
  • Utility : The hydroxymethyl group enables glycosylation or esterification, contrasting with the bromomethyl group’s suitability for alkylation .
Propyl 5-(3-Phenylureido)Pyrazine-2-Carboxylate
  • Bioactivity: Exhibits antimycobacterial activity (MIC = 1.56 μg/mL against M.

Brominated Pyrazines in Drug Discovery

3-Benzyl-5-Bromopyrazin-2(1H)-One
  • Crystallography : Forms hydrogen-bonded dimers (N–H⋯O) and π-stacked columns, which stabilize solid formulations—a property less explored in the target compound .
  • Pharmaceutical Use : A precursor for antiviral agents, emphasizing bromine’s role in halogen bonding with biological targets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Applications Reactivity/Properties
Methyl 5-(bromomethyl)pyrazine-2-carboxylate 193966-70-0 C₇H₇BrN₂O₂ Bromomethyl at C5 Nucleophilic substitutions, sulfonamide synthesis High leaving group ability (Br)
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 C₇H₇BrN₂O₂ Br at C3, CH₃ at C6 Kinase inhibitors, agrochemicals Regioselective cross-coupling
Ethyl 5-bromopyrazine-2-carboxylate 36070-83-4 C₇H₇BrN₂O₂ Ethyl ester at C2 Membrane-permeable intermediates Higher lipophilicity (MLOGP ≈ 3.1)
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate - C₁₅H₁₆N₄O₃ Ureido at C5 Antimycobacterial agents Bioactivity via H-bonding

Key Research Findings

  • Reactivity : The bromomethyl group in this compound facilitates efficient alkylation, as shown in its reaction with pyrrolidine (85% yield) .
  • Drug Development : Derivatives like propyl 5-(3-phenylureido)pyrazine-2-carboxylate demonstrate that functionalizing the pyrazine core can yield potent antitubercular agents, though the target compound itself is primarily a synthetic precursor .

Biological Activity

Methyl 5-(bromomethyl)pyrazine-2-carboxylate, a pyrazine derivative, has garnered attention in scientific research due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

  • Chemical Structure : this compound (CAS Number: 193966-70-0) has the molecular formula C6H6BrN2O2. Its structure includes a bromomethyl group attached to a pyrazine ring, which is known for its reactivity and biological significance.

This compound exhibits its biological effects primarily through interactions with various enzymes and biological targets:

  • Enzyme Inhibition :
    • It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition suggests potential applications in drug metabolism modulation, which is crucial for pharmacokinetics and drug design .
  • Cellular Effects :
    • The compound influences cell signaling pathways, gene expression, and metabolic processes. It can modulate the activity of key enzymes involved in metabolic pathways, thereby affecting cellular functions such as growth, differentiation, and apoptosis.
  • Transport Mechanisms :
    • Understanding its transport and distribution within biological systems is essential for optimizing its therapeutic applications. This compound interacts with transporters that facilitate its movement across cellular membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/mL .
CompoundMIC (mg/mL)MBC (mg/mL)
This compound6.2512.5
Control (Ciprofloxacin)0.51

Neuroprotective Effects

There is emerging evidence suggesting that compounds structurally related to this compound may possess neuroprotective properties:

  • Mechanisms : These compounds are believed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

  • Study on Cytochrome P450 Inhibition :
    • A study evaluated the inhibitory effects of this compound on CYP1A2 and CYP2C19 enzymes. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential role in drug interactions and toxicity management.
  • Antibacterial Efficacy Against XDR-Salmonella :
    • A comprehensive study assessed the antibacterial efficacy of this compound against extensively drug-resistant Salmonella Typhi. The findings demonstrated a strong correlation between the compound's structure and its antibacterial potency, paving the way for further exploration in antibiotic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(bromomethyl)pyrazine-2-carboxylate, and what critical reagents are involved?

  • Methodological Answer : The compound is typically synthesized via bromination of a pyrazine precursor. For example, bromination of methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives using N-bromosuccinimide (NBS) in DMF at 0°C yields the bromomethyl product . Alternatively, halogenation of methyl 5-(hydroxymethyl)pyrazine-2-carboxylate with PBr₃ or HBr can introduce the bromomethyl group. Key reagents include NBS for controlled bromination and DMF as a solvent to stabilize intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the bromomethyl (-CH₂Br) group (δ ~4.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and ester carbonyl (δ ~165–170 ppm for ¹³C).
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 245/247 for Br isotopes).
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the Br–C bond (~1.9–2.0 Å) .

Q. What stability considerations are critical when handling this compound?

  • Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis in aqueous conditions). Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to light or bases, which may degrade the ester moiety .

Advanced Research Questions

Q. How can this compound be functionalized via cross-coupling reactions?

  • Methodological Answer : The bromomethyl group enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. For example:

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (4:1), 80°C, 12 h.
  • Outcome : Substitution at the bromomethyl position yields biaryl derivatives. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
    • Note : Competing ester hydrolysis may occur; use mild bases (e.g., K₂CO₃) to minimize side reactions .

Q. What strategies resolve contradictions in reported yields for bromomethylpyrazine derivatives?

  • Methodological Answer : Discrepancies arise from reaction scale and solvent choice. For instance:

  • Small-scale reactions (<1 mmol) in DMF achieve >80% yield due to efficient mixing.
  • Large-scale reactions (>10 mmol) require slow addition of NBS to prevent exothermic decomposition. Optimize stoichiometry (1.1 eq. NBS) and use DCM as a co-solvent for heat dissipation .

Q. How can computational chemistry predict reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

  • Model transition states for SN2 reactions at the bromomethyl carbon.
  • Calculate electrostatic potential maps to identify nucleophilic attack sites.
  • Validate with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .

Q. What are the challenges in synthesizing chiral derivatives from this compound?

  • Methodological Answer : The planar pyrazine ring limits stereocontrol. Strategies include:

  • Chiral auxiliaries : Attach a menthol-based ester to induce asymmetry during alkylation.
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantiomers selectively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(bromomethyl)pyrazine-2-carboxylate
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Methyl 5-(bromomethyl)pyrazine-2-carboxylate

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